molecular formula C9H7N3O4 B508029 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde CAS No. 512809-43-7

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde

Cat. No.: B508029
CAS No.: 512809-43-7
M. Wt: 221.17g/mol
InChI Key: IORXPXHWLUWMKB-UHFFFAOYSA-N
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Description

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is an organic compound with the molecular formula C9H7N3O5 It is characterized by the presence of a furan ring substituted with a nitro-pyrazole moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde typically involves the reaction of 4-nitro-1H-pyrazole with furan-2-carbaldehyde under specific conditions. One common method includes the use of N-ethyl-N,N-diisopropylamine as a base in N,N-dimethylformamide at room temperature for 24 hours under an inert atmosphere . The reaction proceeds via a Michael-type addition, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl).

Major Products Formed

    Oxidation: 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid.

    Reduction: 5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The furan ring provides a planar structure that can intercalate with DNA, affecting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is unique due to the combination of its furan ring, nitro-pyrazole moiety, and aldehyde group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-6-9-2-1-8(16-9)5-11-4-7(3-10-11)12(14)15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORXPXHWLUWMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195561
Record name 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-43-7
Record name 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of [5-(4-nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol (7.0 g, 15.68 mmol) in AcCN (320.0 mL) was treated at rt with MnO2 (18.2 g, 188.18 mmol). The reaction mixture was stirred at rt overnight before being filtered through Celite and the solvent was removed under reduced pressure. Purification of the residue by FC (60:40 hept-EA) gave the title compound. TLC: rf (60:40 hept-EA)=0.16. LC-MS-conditions 02: tR=0.80 min. 1H NMR (400 MHz, CDCl3) δ 5.44 (s, 2H), 6.66 (d, J=3.5 Hz, 1H), 7.25 (d, J=3.5 Hz, 1H), 8.10 (s, 1H), 8.28 (s, 1H), 9.65 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[5-(4-nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
solvent
Reaction Step Two
Name
Quantity
18.2 g
Type
catalyst
Reaction Step Two

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